

"performance comparison of different activators for morpholino coupling"

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A Comprehensive Guide to Activator Performance in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) is critical. The choice of activator in the coupling step of solid-phase synthesis plays a pivotal role in determining the overall yield, purity, and speed of PMO production. This guide provides a detailed comparison of various activators used in morpholino coupling, supported by experimental data and protocols.

Performance Comparison of Common Activators

The selection of an appropriate activator is crucial for achieving high coupling efficiency in PMO synthesis. A screening of several coupling agents, including tetrazole, 1,2,4-triazole, 5-ethylthio-1H-tetrazole (ETT), iodine, lithium bromide (LiBr), and 4,5-dicyanoimidazole (DCI), has shown that ETT and iodine are particularly effective for this purpose.^{[1][2]} More recent developments have introduced phosphonium-type condensing reagents, which have been shown to significantly decrease coupling times.^{[3][4]}

Quantitative Data Summary

The following table summarizes the performance of different activators based on available experimental data.

Activator/Additive	Coupling Time	Observations and Reported Efficiency
5-Ethylthio-1H-tetrazole (ETT)	30 minutes	Reactions were reported to be complete within this timeframe, a significant improvement over the LiBr method.[5] ETT is considered a suitable activator for efficient coupling.[1][2]
Iodine	Not specified	Identified as a suitable and efficient coupling agent alongside ETT.[1][2] The washing step can be complicated due to the color of iodine.[1]
Lithium Iodide (LiI)	90 minutes (optimal)	Screened as a potent additive that significantly boosts the efficiency of PMO solid-phase synthesis. The optimal temperature was found to be 30°C.[6]
Lithium Bromide (LiBr)	2-3 hours	Requires a large excess (6-20 equivalents) and may not reach 100% efficiency even after 1 hour.[5] It has been found to be inferior to ETT in terms of coupling efficiency.[7]
4,5-Dicyanoimidazole (DCI)	Not specified in PMO synthesis	While specific data for PMO synthesis is limited, DCI is presented as a safe and effective alternative to tetrazole for general oligonucleotide synthesis.[8]
1H-Tetrazole	Not specified in PMO synthesis	A commonly used activator in oligonucleotide synthesis, but

its use has been challenged by safer and sometimes more efficient alternatives like DCI. [8][9]

Phosphonium-type
Condensing Reagents

20 minutes

Utilized in an H-phosphonate approach, these reagents have been shown to significantly reduce coupling times compared to traditional methods.[3][4]

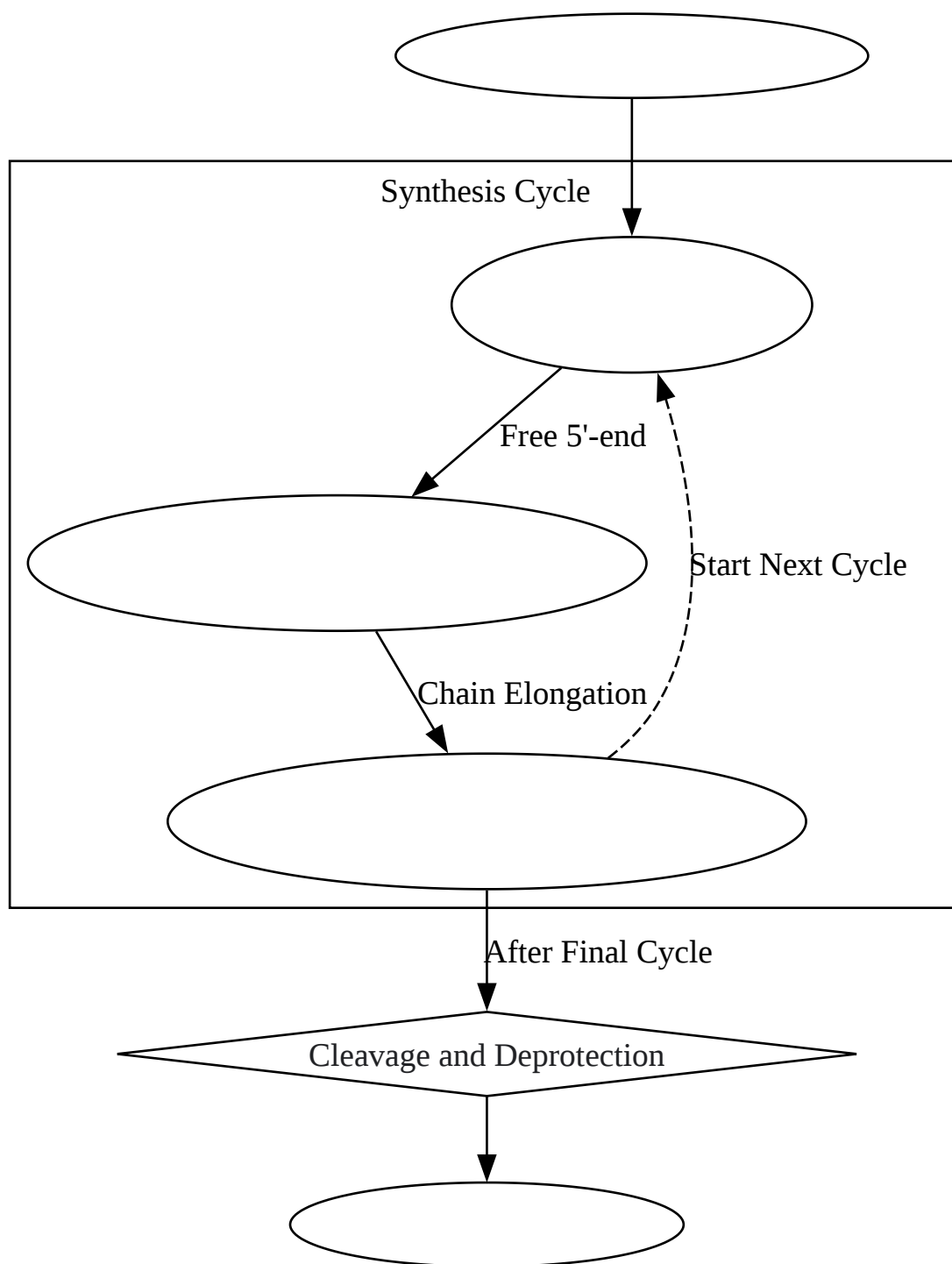
Experimental Methodologies

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summaries of key experimental setups for PMO synthesis using different activation strategies.

Standard Solid-Phase PMO Synthesis Cycle

The synthesis of PMOs is typically carried out on a solid support and involves a cycle of three main steps: deblocking (detritylation), coupling, and capping.[7]

- **Deblocking:** The trityl protecting group from the 5'-end of the growing morpholino chain is removed, typically using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).
- **Coupling:** The activated morpholino monomer is coupled to the deprotected 5'-end of the morpholino chain on the solid support. The choice of activator is critical in this step.
- **Capping:** Any unreacted 5'-ends are capped to prevent the formation of deletion-mutant sequences. This is often done using a mixture of acetic anhydride and a base.

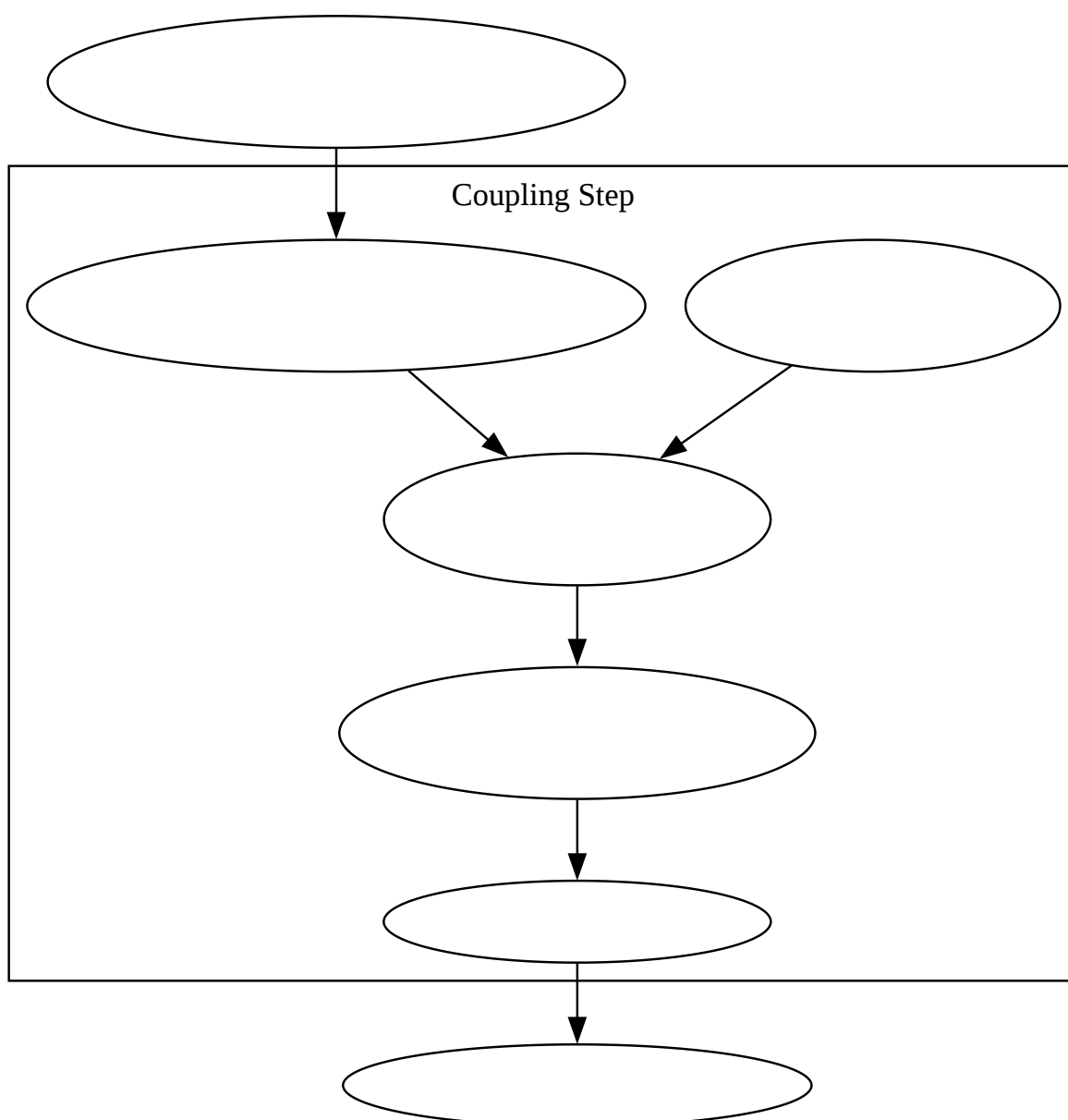


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Experimental Protocol for Coupling with ETT

This protocol is based on the use of 5-ethylthio-1H-tetrazole (ETT) as the activator in a chlorophosphoramidate-based PMO synthesis.[1]

- **Monomer Activation:** The chlorophosphoramidate morpholino monomer (1 equivalent) is activated in the presence of ETT (2 equivalents).
- **Coupling Reaction:** The activated monomer solution is added to the solid support containing the growing morpholino chain and allowed to react for 30 minutes.
- **Washing:** After the coupling reaction, the solid support is thoroughly washed to remove any unreacted reagents before proceeding to the capping step.

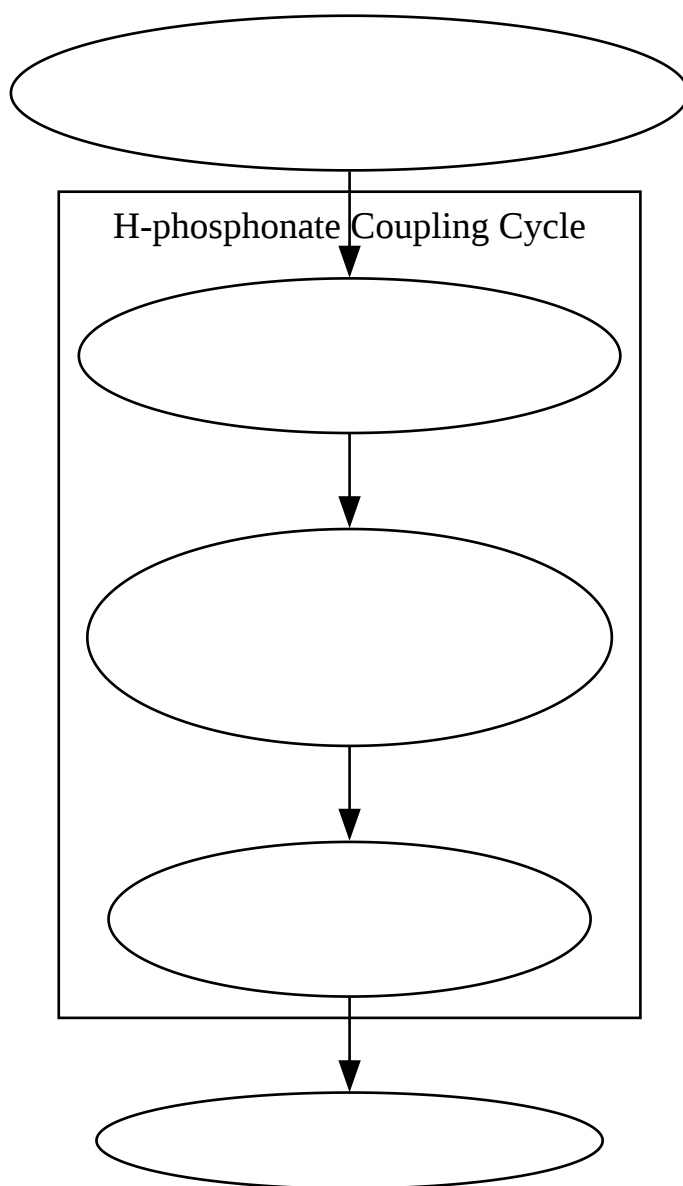


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H-phosphonate Approach with Phosponium-Type Condensing Reagents

A more recent approach utilizes H-phosphonate morpholino monomers and phosponium-type condensing reagents to form the phosphorodiamidate linkage. This method has been shown to be significantly faster.^{[3][4]}

- **Monomer Preparation:** An H-phosphonate morpholino monomer is prepared.
- **Condensation Reaction:** The H-phosphonate monomer is condensed with the 5'-hydroxyl group of the morpholino nucleoside on the solid support in the presence of a phosponium-type condensing reagent. The reaction is typically complete within 20 minutes.
- **Oxidation:** The resulting H-phosphonamidate linkage is oxidized to the stable phosphorodiamidate linkage.



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Conclusion

The choice of activator for morpholino coupling has a significant impact on the efficiency and speed of PMO synthesis. While traditional activators like LiBr have been used, they often require long reaction times. ETT and iodine have been identified as more efficient alternatives in the context of chlorophosphoramidate chemistry. The development of the H-phosphonate approach using phosphonium-type condensing reagents offers a substantial reduction in coupling time, paving the way for more rapid and efficient production of PMOs for research and therapeutic applications. For optimal results, researchers should consider the specific

requirements of their synthesis, including scale, desired purity, and available automation, when selecting an activator.

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